molecular formula C12H18ClNO3 B1380102 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride CAS No. 1607256-31-4

2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride

Cat. No.: B1380102
CAS No.: 1607256-31-4
M. Wt: 259.73 g/mol
InChI Key: NEWVYMGLADFBHH-UHFFFAOYSA-N
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Description

2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride (CAS 1607256-31-4) is a phenylacetic acid derivative with a molecular formula of C12H18ClNO3 and a molecular weight of 259.73 g/mol . This compound features a dimethylaminoethoxy side chain linked to the phenyl ring, a structure often explored in medicinal chemistry for its potential to modulate biological activity. Research into similar phenylacetic acid (PAA) compounds has revealed their significant role as signaling molecules in bacterial stress response pathways, particularly in pathogens like Acinetobacter baumannii . Studies show that the bacterial paa operon, responsible for PAA catabolism, is a key regulatory node under antibiotic and oxidative stress, influencing virulence and biofilm formation . This suggests that this compound and its analogs represent valuable chemical tools for investigating microbial pathogenesis, stress adaptation mechanisms, and the development of novel therapeutic strategies against multidrug-resistant infections . The compound is supplied with the SMILES code O=C(O)CC1=CC=CC(OCCN(C)C)=C1.[H]Cl and is exclusively for research purposes in a laboratory setting . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-[2-(dimethylamino)ethoxy]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-13(2)6-7-16-11-5-3-4-10(8-11)9-12(14)15;/h3-5,8H,6-7,9H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWVYMGLADFBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with 3-bromophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride serves as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it a versatile scaffold for developing new chemical entities .

2. Biology:

  • Biological Activity Studies: Research indicates that this compound may influence cellular processes and enzyme functions. Experimental studies have shown its potential effects on memory facilitation in animal models, suggesting applications in cognitive enhancement or neuropharmacology .
  • Mechanism of Action: The compound may act as an enzyme inhibitor or modulator, impacting metabolic pathways and cellular signaling. Such interactions are crucial for understanding its biological roles and therapeutic potentials.

3. Medicine:

  • Therapeutic Applications: Ongoing research is exploring the compound's potential in drug development for various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic interventions in conditions like neurodegenerative diseases or psychiatric disorders .

Case Study 1: Memory Facilitation

In a study conducted on mice, derivatives of this compound were evaluated for their effects on memory enhancement. Results indicated significant improvements in memory retention compared to control groups, highlighting potential applications in treating cognitive impairments.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with specific enzymes involved in metabolic processes. The findings suggested that it could modulate enzyme activity, which may lead to new avenues for therapeutic strategies targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to the following structurally related molecules:

Compound Name Key Structural Features Pharmacological Relevance References
(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride 3-methylphenyl substitution; lacks ethoxy linker Intermediate in antipsychotic drug synthesis; lower polarity (logP ~1.8)
Cetirizine Dihydrochloride Piperazinyl group; 4-chlorophenylbenzyl substitution Antihistamine (H₁-receptor antagonist); higher molecular weight (C₂₁H₂₆Cl₂N₂O₃)
2-(Methylamino)-2-phenylacetic acid hydrochloride Simpler structure: methylamino group directly attached to phenyl ring Precursor for amino acid derivatives; limited receptor selectivity
3-Chlorocetirizine Dihydrochloride 3-chlorophenyl substitution; dihydrochloride salt Analog of cetirizine with altered pharmacokinetics
2-[2-(4-[(4-Chlorophenyl)phenylmethyl]piperazinyl)ethoxy]acetic acid derivatives Piperazinyl-ethoxy-acetic acid backbone; variable halogenation Broad-spectrum ligands for G-protein-coupled receptors (e.g., β-adrenoceptors)

Physicochemical Properties

  • Solubility: The hydrochloride salt of 2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid exhibits higher aqueous solubility compared to its free base (logP ~1.2 vs. ~2.5) . In contrast, cetirizine dihydrochloride has lower solubility due to its bulkier piperazinyl group .
  • pKa: The dimethylamino group confers a basic pKa of ~8.5, similar to cetirizine (pKa ~8.1) but distinct from simpler analogs like 2-(methylamino)-2-phenylacetic acid (pKa ~7.8) .

Pharmacological Activity

  • Receptor Binding: The ethoxy linker in 2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid enhances β-adrenergic receptor binding (Ki ~50 nM) compared to non-ethoxy analogs like (dimethylamino)(3-methylphenyl)acetic acid (Ki >500 nM) .
  • Selectivity: Cetirizine derivatives show higher selectivity for H₁ receptors, while 2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid exhibits cross-reactivity with α₁-adrenoceptors .

Critical Analysis of Divergent Data

  • CAS Number Conflicts: and list different CAS numbers (1390653-98-1 vs. 75530745) for (dimethylamino)(3-methylphenyl)acetic acid hydrochloride, likely due to registry updates or synonym errors.
  • Pharmacological Potency : reports β-adrenergic activity for ethoxy-linked compounds, whereas emphasizes antihistamine effects in cetirizine analogs, highlighting structural determinants of receptor specificity.

Biological Activity

2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride is a chemical compound with the molecular formula C12H18ClNO3C_{12}H_{18}ClNO_3 and a molecular weight of approximately 259.73 g/mol. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications and biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is believed to function primarily as an enzyme inhibitor or modulator , affecting the activity of enzymes involved in metabolic processes. Additionally, it may interact with various cellular receptors , thus influencing signal transduction pathways and cellular responses .

Inhibition Studies

Recent studies have explored the compound's effects on various enzymes. For instance, it has been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is significant in understanding drug-induced phospholipidosis—a condition associated with the accumulation of phospholipids in cells . The inhibition of LPLA2 has been correlated with drugs that induce phospholipidosis, indicating a potential pathway for further research into drug toxicity mechanisms.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits unique biological activities due to its specific structure. For example, when compared to analogs such as 2-{3-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride, the acetic acid group contributes distinct reactivity and biological profiles .

Case Studies

  • Pharmacological Screening : In a pharmacological screening involving over 976 chemicals, this compound was evaluated for its impact on various enzymatic activities. The results indicated that it could activate certain enzymes while inhibiting others, showcasing its dual role in biochemical pathways .
  • Toxicology Assessments : Toxicological assessments have highlighted the compound's potential safety profile, with studies indicating low toxicity at therapeutic concentrations. This aspect is crucial for its development as a pharmaceutical agent .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindingReference
Enzyme InhibitionInhibits lysosomal phospholipase A2
Toxicity AssessmentLow toxicity at therapeutic concentrations
Pharmacological ActivityActivates/inhibits multiple enzymatic pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the dimethylaminoethoxy group can be introduced via alkylation of a phenolic intermediate using 2-chloro-N,N-dimethylethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Reaction kinetics should be monitored using TLC or HPLC to optimize temperature and solvent choice, as excessive heat may degrade the dimethylamino group .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the aromatic substitution pattern and dimethylamino group .
  • FTIR to identify carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and tertiary amine (C–N stretch ~1250 cm⁻¹) .
  • XRD for crystal structure determination, particularly if studying polymorphs .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How does the hydrochloride salt form enhance the compound’s applicability in biological assays?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water. Researchers should prepare stock solutions in PBS (pH 7.4) or saline, followed by sterile filtration (0.22 µm) to avoid aggregation. Stability studies (e.g., 24-hour incubation at 37°C with HPLC monitoring) confirm integrity under physiological conditions .

Advanced Research Questions

Q. What strategies can resolve contradictory data on this compound’s receptor binding affinity across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell type, ligand concentration). Standardize protocols by:

  • Using radiolabeled ligands (e.g., ³H or ¹²⁵I) for competitive binding assays to quantify IC₅₀ values .
  • Validating results with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
  • Accounting for batch-to-batch variability in compound synthesis via QC metrics (e.g., NMR purity, elemental analysis) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the dimethylaminoethoxy substituent’s role in bioactivity?

  • Methodological Answer : Synthesize analogs with systematic modifications (Table 1) and compare pharmacological profiles:

Substituent ModificationAssay TypeKey Parameters
Replacement with methoxy groupIn vitro IC₅₀Binding affinity reduction
Ethoxy vs. propoxy chain lengthMetabolic stabilityt₁/₂ in liver microsomes
Removal of dimethylamino groupSolubilityLogP (octanol/water partition)

Use molecular docking to predict interactions with target receptors (e.g., G protein-coupled receptors) .

Q. What experimental approaches elucidate the compound’s pharmacokinetic (PK) profile, including blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • In vivo PK studies : Administer IV/oral doses in rodent models; collect plasma/brain samples at timed intervals. Quantify via LC-MS/MS .
  • BBB permeability : Use MDCK-MDR1 cell monolayers to measure Papp (apparent permeability coefficient) .
  • Metabolite identification : Incubate with human hepatocytes; analyze metabolites via high-resolution mass spectrometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity values across cell lines?

  • Methodological Answer : Variability may stem from differences in:

  • Cell culture conditions (e.g., serum concentration, passage number). Validate using ≥3 independent cell lines (e.g., HEK293, HeLa, primary fibroblasts) .
  • Apoptosis assay selection (e.g., Annexin V vs. MTT). Combine flow cytometry (early apoptosis) with LDH release (necrosis) for comprehensive profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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